2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction conditions often include the use of electron-withdrawing substituents in positions 3, 4, and 5 of the 2-halobenzoyl chlorides . An improved procedure involves the selective acylation of 5-methyl-1,3,4-thiadiazol-2-amine with 5-chlorosulfonyl-2-fluorobenzoyl chloride, followed by sulfonylation of amines .
Industrial Production Methods
the principles of green chemistry and the use of sustainable catalysts, such as vanadium oxide loaded on fluorapatite, have been explored for the synthesis of related thiadiazolo compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Industry: The compound’s unique structural features make it a candidate for materials science applications, including the development of novel polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one
- 2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[3,2-c]quinazolin-5-one
Uniqueness
2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific structural arrangement and the presence of the phenoxyethyl group.
Properties
Molecular Formula |
C17H13N3O2S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(1-phenoxyethyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3O2S/c1-11(22-12-7-3-2-4-8-12)15-19-20-16(21)13-9-5-6-10-14(13)18-17(20)23-15/h2-11H,1H3 |
InChI Key |
AWPXXMAIVZIGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC=CC=C4 |
Origin of Product |
United States |
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